(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole core substituted with an ethoxy group and a piperazine ring attached to a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-bromo-4-(furan-2-carbonyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to a hydroxyl group.
Substitution: The benzothiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated furan derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play crucial roles in binding to biological receptors, potentially inhibiting key enzymes or pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
6-ETHOXY-2-[4-(PYRAZINE-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a pyrazine ring instead of a furan ring.
6-ETHOXY-2-[4-(PYRIDINE-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE: Contains a pyridine ring in place of the furan ring.
Uniqueness
The presence of the furan ring in 6-ETHOXY-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE imparts unique electronic and steric properties, potentially leading to different biological activities compared to its analogs with pyrazine or pyridine rings.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H19N3O3S/c1-2-23-13-5-6-14-16(12-13)25-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-24-15/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
FSLSWGMXQRRRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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